molecular formula C8H15NO2 B125984 Ethyl 1-piperidinecarboxylate CAS No. 5325-94-0

Ethyl 1-piperidinecarboxylate

Cat. No.: B125984
CAS No.: 5325-94-0
M. Wt: 157.21 g/mol
InChI Key: YSPVHAUJXLGZHP-UHFFFAOYSA-N
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Description

Ethyl 1-piperidinecarboxylate is a piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl carboxylate group at the 1-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development. Its structure enables diverse reactivity, making it a precursor for antihistamines, repellents, and other bioactive molecules.

Mechanism of Action

Biological Activity

Ethyl 1-piperidinecarboxylate, also known as Ethyl 4-amino-1-piperidinecarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8H16N2O2
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 58859-46-4
  • Boiling Point : 118-120 °C (5 mmHg)
  • Density : 1.004 g/mL at 25 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol; highly soluble in water (>500 g/L at 20 °C) .

Synthesis

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with ethyl chloroformate. A common synthetic route includes:

  • Starting Material : N-Carbethoxy-4-piperidone.
  • Reagents : Ethyl chloroformate.
  • Conditions : The reaction typically occurs under basic conditions to facilitate the formation of the ester .

Pharmacological Effects

This compound exhibits a range of biological activities:

  • Antagonistic Activity : This compound has been identified as a potent antagonist of the melanin-concentrating hormone receptor (MCHr1), which is implicated in obesity and metabolic disorders .
  • Neuroprotective Properties : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies

  • Study on MCHr1 Antagonists :
    • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of ethyl piperidinecarboxylate showed low nanomolar binding potency to MCHr1, making them promising candidates for further development in obesity treatments .
  • Neuroprotective Effects :
    • In a study investigating the neuroprotective properties of piperidine derivatives, it was found that these compounds could reduce neuronal apoptosis in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Boiling Point118-120 °C
Density1.004 g/mL
Water Solubility>500 g/L
MCHr1 Binding AffinityLow nM range

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 1-piperidinecarboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing analgesics and anti-inflammatory drugs, enhancing pain management options for patients .

Case Study:
A notable application is in the synthesis of a new class of non-steroidal anti-inflammatory drugs (NSAIDs). Researchers have utilized this compound to create derivatives that exhibit improved efficacy and reduced side effects compared to traditional NSAIDs. This has been documented in several peer-reviewed studies highlighting its therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds .

Data Table: Synthesis Pathways Using this compound

Compound TypeSynthetic MethodologyReference
Anticancer AgentsReaction with various electrophiles
Neurotransmitter ModulatorsAlkylation reactions
Agrochemical IntermediatesCoupling reactions

Agrochemical Formulations

Development of Pesticides and Herbicides:
this compound is employed in formulating agrochemicals, including pesticides and herbicides. Its structural properties contribute to the effectiveness and stability of these formulations, which are crucial for agricultural productivity and pest management .

Case Study:
Research has demonstrated that formulations containing this compound show enhanced activity against specific pests while minimizing environmental impact. This has led to its inclusion in several commercial agrochemical products .

Material Science

Exploration in New Materials:
The compound is also being explored in material science, particularly in the development of new polymers and coatings. Its incorporation into polymer matrices has shown potential for improving durability and performance in various applications .

Data Table: Material Applications of this compound

Application AreaMaterial TypePerformance Improvement
CoatingsProtective CoatingsEnhanced abrasion resistance
PolymersBiodegradable PlasticsImproved mechanical properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-piperidinecarboxylate derivatives, and how can reaction conditions be optimized to improve yield?

  • This compound derivatives, such as loratadine, require precise control of reaction parameters. Key steps include condensation reactions (e.g., forming the piperidine ring) and esterification. Yield optimization involves adjusting solvent polarity (e.g., acetone or ethanol), temperature (typically 50–80°C), and stoichiometric ratios of reagents. For example, loratadine synthesis involves cyclization under reflux conditions, with yields sensitive to catalyst choice (e.g., acid vs. base) and purification via recrystallization .

Q. How can HPLC methods be validated for quantifying impurities in this compound-based pharmaceuticals?

  • Pharmacopeial methods (e.g., USP or Brazilian Pharmacopoeia) recommend reverse-phase HPLC with UV detection (254 nm) and C18 columns (e.g., Inertsil ODS-2). System suitability requires resolution ≥3.0 between loratadine and related compounds (e.g., hydroxymethyl derivatives). Validation parameters include precision (RSD ≤4%), linearity (R² ≥0.99), and limits of detection (≤0.1% for individual impurities) .

Q. What purification techniques are effective for isolating this compound intermediates with high enantiomeric purity?

  • Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution can achieve >99% enantiomeric excess. Solvent selection (e.g., hexane/isopropanol mixtures) and temperature gradients are critical for minimizing racemization during crystallization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives in drug formulations?

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For loratadine, oxidation susceptibility at the piperidine and cycloheptane rings correlates with bond dissociation energies (BDEs < 90 kcal/mol). Molecular dynamics (MD) simulations further assess hydration effects, showing preferential water interactions at the ester carbonyl group .

Q. What experimental strategies resolve contradictions in impurity profiles between synthetic batches of this compound analogs?

  • Contradictions often arise from side reactions during esterification or oxidation. Use LC-MS/MS to trace impurities (e.g., hydroxymethyl byproducts) and isotopic labeling (e.g., D₂O quenching) to identify reaction pathways. Statistical design of experiments (DoE) can isolate variables (e.g., pH, oxidizing agents) contributing to batch variability .

Q. How does polymorphism in this compound derivatives impact bioavailability, and what crystallization methods control polymorph formation?

  • Polymorphs (e.g., Form I vs. Form II of loratadine) differ in solubility and dissolution rates. Controlled crystallization via antisolvent addition (e.g., water in acetone) at 5–10°C preferentially yields Form I. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) monitor phase purity, with Hansen solubility parameters guiding solvent selection .

Q. What mechanistic insights explain the degradation pathways of this compound under accelerated stability conditions?

  • Hydrolytic degradation at the ester group dominates under acidic (pH 1–3) or alkaline (pH 10–12) conditions, confirmed by LC-UV and NMR. Oxidation at the piperidine ring forms N-oxide derivatives, detected via radical trapping experiments. Arrhenius modeling predicts shelf life by extrapolating degradation rates from 40°C/75% RH studies .

Q. Methodological Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per reliability guidelines.
  • Conflict Resolution : Cross-validated chromatographic methods (USP vs. Brazilian Pharmacopoeia) to ensure reproducibility .
  • Ethical Compliance : Toxicity data aligned with GHS classifications (e.g., acute oral toxicity LD50 > 2000 mg/kg in rodents) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-Hydroxypiperidine-1-Carboxylate (CAS# 65214-82-6)

  • Structure : Features a hydroxyl group at the 4-position of the piperidine ring.
  • Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.
  • Safety : Requires careful handling; inhalation or skin contact necessitates immediate medical consultation .

Picaridin (1-Methyl-Propyl-2-(Hydroxyethyl)-1-Piperidinecarboxylate)

  • Structure : Bulkier substituents (methyl-propyl and hydroxyethyl groups) enhance repellent efficacy.
  • Applications : A DEET alternative, picaridin demonstrates 12-hour protection against ticks (Amblyomma americanum) at 20% concentration .
  • Efficacy : Outperforms IR3535 in longevity and matches DEET in repellency .

Loratadine (Ethyl 4-(8-Chloro-5,6-Dihydro-11H-Benzo[5,6]Cyclohepta[1,2-b]Pyridin-11-Ylidene)-1-Piperidinecarboxylate)

  • Structure : A fused tricyclic system attached to the piperidinecarboxylate group.
  • Pharmacokinetics :
    • Molecular weight: 382.88 g/mol
    • Bioavailability: ~100%
    • Half-life: 8 hours (27 hours for active metabolite desloratadine)
    • Metabolism: Hepatic (CYP2D6 and CYP3A4) .
  • Impurities : Strict pharmacopeial limits (<0.3% for degradation products like ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate) .

Properties

IUPAC Name

ethyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVHAUJXLGZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201362
Record name 1-Piperidinecarboxylic acid, ethyl ester
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-94-0
Record name 1-Piperidinecarboxylic acid, ethyl ester
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Record name 1-Piperidinecarboxylic acid, ethyl ester
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Record name Ethyl 1-piperidinecarboxylate
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Record name Ethyl 1-piperidinecarboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of 6-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-2-piperidin-4-yl-2,3-dihydro-isoindol-1-one (Example 1, 15 mg, 0.025 mmol) and triethylamine (37.5 uL, 0.25 mmol) in DMF (0.5 mL), is added ethyl chloroformate (5.4 mg, 0.05 mmol). The mixture is stirred at room temperature for 1 hour. The crude reaction mixture is purified by mass-trigger preparative RP LC-MS to afford the title compound 446-{5-chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-1-carboxylic acid ethyl ester (175) as a white solid. 1H NMR 400 MHz (DMSO-d6 with trace D2O) δ 8.55 (d, 1H), 8.32 (s, 1H), 8.14 (s, 1H), 7.82 (dd, 1H), 7.74 (t, 1H), 7.34 (t, 1H), 7.28 (s, 1H), 4.73 (m, 2H), 4.39 (s, 2H), 4.12 (m, 2H), 4.06 (q, 2H), 3.46 (m, 1H), 2.92 (m 2H), 1.76 (m, 2H), 1.68 (m, 2H), 1.29 (d, 6H), 1.20 (t, 3H), 1.17 (d, 6H); MS m/z 671 (M+1).
Name
6-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-2-piperidin-4-yl-2,3-dihydro-isoindol-1-one
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
37.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.1 ml. of ethylchloroformate are added to a solution of 19.4 g of 1-benzyl-4-(p-chlorophenoxy)piperidine in 220 ml. of benzene and the solution is refluxed for 18 hours. The benzene and benzylchloride is removed under reduced pressure to give the N-ethoxycarbonylpiperidine as an uncrystallizable yellow oil. The N-ethoxycarbonylpiperidine is dissolved in 210 ml. of ethanol and 130 ml. of 45% aqueous potassium hydroxide are added. The solution is refluxed for 12 hours under nitrogen, cooled, most of the ethanol is removed under reduced pressure and the resultant oily dispersion is extracted with ether. The ether phase is extracted with 3 N hydrochloric acid, the acid extract is basified with 6N sodium hydroxide, and the basic solution is extracted with benzene. The benzene is dried and removed under reduced pressure to give a colorless oil. The oil is dissolved in 200 ml. of ether, the solution is cooled and stirred and 200 ml. of a saturated ethereal-HCl solution is slowly added. The salt forms and is collected. The salt is recrystallized from absolute ethanol to give 4-(p-chlorophenoxy)piperidine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-(p-chlorophenoxy)piperidine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 1-piperidinecarboxylate
Ethyl 1-piperidinecarboxylate
Ethyl 1-piperidinecarboxylate
Ethyl 1-piperidinecarboxylate
Ethyl 1-piperidinecarboxylate
Ethyl 1-piperidinecarboxylate

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